![molecular formula C15H16N2O4S B3342369 n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide CAS No. 19837-89-9](/img/structure/B3342369.png)
n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide
Overview
Description
The compound “n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide” is a chemical substance with the molecular formula C16H18N2O4S . It has an average mass of 334.390 Da and a monoisotopic mass of 334.098724 Da .
Molecular Structure Analysis
The molecular structure of “n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide” was determined by SC-XRD . The conformational flexibility of the bridge connecting two phenyl rings was studied, and minimum-energy conformations were theoretically found .Physical And Chemical Properties Analysis
The compound “n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide” has a density of 1.359g/cm3 . Its molecular weight is 320.36400 . Unfortunately, the boiling point, melting point, and flash point are not available .Scientific Research Applications
Treatment of Intestinal Mucositis
This compound, also known as Benzimidazole Derivative (B8), has been found to ameliorate Methotrexate-induced Intestinal Mucositis (IM) in mice . IM is a common side effect in cancer treatment that impairs the immune system and gut microbes, resulting in loss of mucosal integrity and gut barrier dysfunction . B8 significantly reduced diarrhea score, mitigated weight loss, increased feed intake and survival rate in a dose-dependent manner .
Anti-Inflammatory Properties
B8 has shown to suppress oxidative stress and inflammatory markers . It exhibited a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers .
Regulation of Gene Expression
B8 has been found to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) and concurrently upregulated IL-10 expression .
Improvement of Gut Microflora
B8 significantly improved the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria (E. coli) .
Antimicrobial Activity
Benzimidazole derivatives, which include B8, possess diverse biological activities, including antimicrobial properties .
Anticancer Activity
Benzimidazole derivatives have also been reported to have antitumor and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11(18)16-12-5-9-15(10-6-12)22(19,20)17-13-3-7-14(21-2)8-4-13/h3-10,17H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEYMXDBVUNSIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302477 | |
Record name | n-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide | |
CAS RN |
19837-89-9 | |
Record name | NSC151209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-ACETYL-N1-(4-METHOXYPHENYL)SULFANILAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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